

Physical and chemical characteristics of N,N-Bis(2-hydroxyethyl)isopropanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Cat. No.: B1361068

[Get Quote](#)

N,N-Bis(2-hydroxyethyl)isopropanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)isopropanolamine, also known as Diethanolisopropanolamine (DEIPA), is a tertiary amine with three hydroxyl groups, making it a versatile chemical intermediate.[\[1\]](#)[\[2\]](#) This document provides a detailed overview of its physical and chemical characteristics, a summary of its synthesis, and relevant safety and handling information. While its primary applications are in industrial settings, particularly as a grinding aid in the cement industry and as a chemical intermediate, this guide aims to provide a comprehensive resource for the scientific community.[\[3\]](#)[\[4\]](#)

Chemical and Physical Characteristics

N,N-Bis(2-hydroxyethyl)isopropanolamine is a clear, colorless to slightly yellow, viscous liquid at room temperature.[\[5\]](#)[\[6\]](#)[\[7\]](#) It is stable under recommended storage conditions.[\[8\]](#)

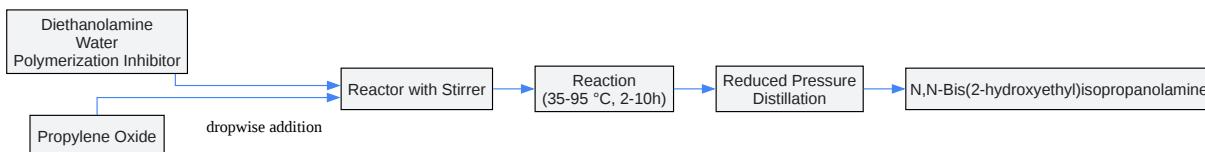
Table 1: Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)isopropanolamine

Property	Value	Source(s)
CAS Number	6712-98-7	[3] [5] [6] [7] [9] [10]
Molecular Formula	C ₇ H ₁₇ NO ₃	[5] [6] [7] [10]
Molecular Weight	163.21 g/mol	[5] [6] [7] [9]
Appearance	Clear colorless to slightly yellow liquid	[5] [6] [8]
Melting Point	31.5-36 °C (lit.)	[3] [9] [10]
Boiling Point	145 °C at 0.6 mmHg (lit.)	[3] [5] [8] [9] [10]
Density	1.079 g/mL at 25 °C (lit.)	[3] [5] [8] [9] [10]
Flash Point	113 °C (closed cup)	[5] [8] [9]
Solubility	Completely miscible in water at 20 °C.	[7]
Vapor Pressure	Approx. 0.008 Pa at 25 °C	[7]
Auto-ignition Temperature	Approx. 312 °C	[7]
Stability	Stable under recommended storage conditions.	[8]

Synthesis Protocol

A common method for the preparation of N,N-Bis(2-hydroxyethyl)isopropanolamine involves the reaction of diethanolamine with propylene oxide.[\[11\]](#)[\[12\]](#)[\[13\]](#) The following is a generalized protocol based on available patent literature.

2.1. Materials and Equipment


- Diethanolamine
- Propylene oxide
- Water

- Polymerization inhibitor (e.g., Resorcinol, MEHQ)[11]
- Reactor with a stirring device and temperature control
- Distillation apparatus

2.2. Experimental Procedure

- Charging the Reactor: In a reactor equipped with a stirrer, diethanolamine, water, and a polymerization inhibitor are added in a predetermined molar ratio (e.g., diethanolamine:propylene oxide:water of (0.5-1.5):(0.5-1.5):(1-1.8)).[12] The amount of polymerization inhibitor is typically 0.01-0.2% of the total mass of diethanolamine and propylene oxide.[12]
- Reaction: The mixture is stirred to ensure homogeneity. Propylene oxide is then added dropwise to the reactor. The reaction temperature is controlled between 35-95 °C (preferably 40-80 °C).[12][13] The reaction is allowed to proceed with stirring for 2-10 hours (preferably 6-8 hours).[12][13]
- Purification: After the reaction is complete, the resulting product is purified by reduced pressure distillation. The distillation is typically carried out at a vacuum of 0.05-0.2 mmHg and a temperature of 148-200 °C.[12]

2.3. Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N,N-Bis(2-hydroxyethyl)isopropanolamine.

Analytical Characterization (General Approach)

While specific experimental data for N,N-Bis(2-hydroxyethyl)isopropanolamine is not readily available in the cited literature, standard analytical techniques can be employed for its characterization.

3.1. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the chemical structure. The proton NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns. The carbon NMR would show distinct signals for each unique carbon atom in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of $3300\text{-}3500\text{ cm}^{-1}$ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed around $2850\text{-}3000\text{ cm}^{-1}$, and C-N and C-O stretching bands would appear in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could also provide structural information.

3.2. Chromatographic Analysis

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the synthesized compound.

3.3. Thermal Analysis

- Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition profile of the compound.[\[14\]](#)[\[15\]](#)
- Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as melting point and glass transition temperature.[\[14\]](#)

Biological Activity and Signaling Pathways

Currently, there is no available information in the searched scientific literature detailing specific biological activities or signaling pathways associated with N,N-Bis(2-hydroxyethyl)isopropanolamine relevant to drug development. Its known applications are primarily in industrial chemistry.[3][4]

Safety and Handling

According to the available Safety Data Sheets (SDS), N,N-Bis(2-hydroxyethyl)isopropanolamine does not have a hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] However, standard laboratory safety precautions should always be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][16]
- Handling: Avoid contact with skin and eyes.[8] Ensure adequate ventilation.[8]
- Storage: Store in a cool, dry, and well-ventilated place.[8]
- First Aid: In case of contact with eyes, rinse thoroughly with plenty of water.[5] In case of skin contact, wash off with soap and plenty of water.[5] If inhaled, move the person into fresh air.[5] If swallowed, rinse mouth with water.[5] In all cases, consult a physician.[5]

Conclusion

N,N-Bis(2-hydroxyethyl)isopropanolamine is a well-characterized chemical with established physical and chemical properties. While its current applications are predominantly industrial, this comprehensive technical guide provides foundational information that may be of value to researchers and scientists in various fields. Further investigation into its biological properties is required to determine its potential in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE | 6712-98-7 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Page loading... [guidechem.com]
- 6. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE CAS NO.: 6712-98-7, CasNo.6712-98-7 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 7. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE - Safety Data Sheet [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. 1- N,N-Bis(2-hydroxyethyl)amino -2-propanol 94 6712-98-7 [sigmaaldrich.com]
- 10. 6712-98-7 CAS MSDS (N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 13. CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 14. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of N,N-Bis(2-hydroxyethyl)isopropanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361068#physical-and-chemical-characteristics-of-n-n-bis-2-hydroxyethyl-isopropanolamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com